molecular formula C21H20N2O4 B11309492 N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11309492
M. Wt: 364.4 g/mol
InChI Key: BGLAGHODSRBGIC-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex molecular structure It belongs to the class of benzoxazine derivatives and is characterized by its unique combination of benzofuran and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine intermediate, which is then coupled with the benzofuran derivative under specific reaction conditions. Common reagents used in these reactions include ethyl bromide, dimethylformamide, and various catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions result in the formation of various substituted benzofuran and benzoxazine derivatives.

Scientific Research Applications

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
  • N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide
  • N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its specific combination of benzofuran and benzoxazine moieties, which imparts unique chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-4-23-16-10-14(6-8-17(16)26-11-19(23)24)22-21(25)20-13(3)15-7-5-12(2)9-18(15)27-20/h5-10H,4,11H2,1-3H3,(H,22,25)

InChI Key

BGLAGHODSRBGIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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